molecular formula C21H28O2 B585053 rac 8alpha-[Delta-5(10)]-Norgestrel CAS No. 5541-87-7

rac 8alpha-[Delta-5(10)]-Norgestrel

Cat. No.: B585053
CAS No.: 5541-87-7
M. Wt: 312.453
InChI Key: QCMLVDXPKCBMFQ-SYAJIYQZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 8alpha-[Delta-5(10)]-Norgestrel involves multiple steps, starting from basic steroidal precursors. The key steps typically include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or ketones to form the desired stereochemistry.

    Cyclization: Formation of the steroidal ring structure through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Purification: Using techniques such as chromatography and recrystallization to obtain high-purity product.

    Quality Control: Analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to verify the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

rac 8alpha-[Delta-5(10)]-Norgestrel undergoes various chemical reactions, including:

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and reduced derivatives of this compound, which are used for further biochemical studies.

Scientific Research Applications

rac 8alpha-[Delta-5(10)]-Norgestrel has several scientific research applications:

    Chemistry: Used as a reference compound in the study of steroidal chemistry and synthesis.

    Biology: Investigates the interactions of steroid hormones with their receptors.

    Medicine: Explores potential therapeutic uses in hormone replacement therapy and contraceptive research.

    Industry: Utilized in the development of new steroidal drugs and biochemical assays.

Comparison with Similar Compounds

rac 8alpha-[Delta-5(10)]-Norgestrel is compared with other similar compounds, such as:

    Levonorgestrel: A widely used synthetic progestogen in contraceptives.

    Norethisterone: Another synthetic progestogen used in hormone replacement therapy.

    Desogestrel: A third-generation progestogen with improved pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific stereochemistry and its use as a research tool in studying steroid hormone interactions. Unlike other progestogens, it is not commonly used in clinical settings but serves as a valuable compound in biochemical research.

Properties

IUPAC Name

(8S,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMLVDXPKCBMFQ-SYAJIYQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858220
Record name (8S,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5541-87-7
Record name (8S,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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